3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic organic compound belonging to the class of pyrimido[1,2-g]purines It is characterized by a complex molecular structure that integrates a butenyl group, a dimethylphenyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multistep organic reactions. Key steps may include:
Formation of the Butenyl Group: : This can be achieved through the Wittig reaction or Heck coupling, employing suitable phosphonium salts or palladium catalysts.
Introduction of the Dimethylphenyl Group: : Friedel-Crafts alkylation or acylation can be used, often involving aluminum chloride as a catalyst.
Synthesis of the Pyrimido[1,2-g]purine Core: : Cyclization reactions are central, often using ammonium formate and heating to achieve ring closure.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. High-pressure liquid chromatography (HPLC) and recrystallization are common for purification. Automation in reactor systems ensures reproducibility and efficiency, with strict control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitutions with reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Reactions commonly occur in solvents like dichloromethane or tetrahydrofuran under inert atmospheres (e.g., nitrogen or argon). Catalysts such as palladium on carbon and bases like triethylamine are frequently used.
Major Products Formed
Products include oxidized derivatives, reduced forms, and various substituted analogs, dependent on the reaction conditions and reagents used.
Scientific Research Applications
The compound has versatile applications across various scientific disciplines:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: : Explored for potential therapeutic uses, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of novel materials and in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action involves interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzyme activities, thereby altering metabolic pathways. Pathways involved might include signal transduction, protein synthesis, and DNA replication, depending on the biological context and specific target interactions.
Comparison with Similar Compounds
Similar Compounds
Compounds with analogous structures include:
9-Phenyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: : Similar core structure, but without the butenyl group.
3-[(2E)-But-2-en-1-yl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: : Different substitution pattern on the phenyl group.
Uniqueness
The distinct combination of a butenyl group and a dimethylphenyl group in 3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[(E)-but-2-enyl]-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)13-15(16)3/h5-6,8-9,13H,7,10-12H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZKJNLJSFQWHM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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